Diethyl chloromalonate

Catalog No.
S704418
CAS No.
14064-10-9
M.F
C7H11ClO4
M. Wt
194.61 g/mol
Availability
In Stock
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Diethyl chloromalonate

CAS Number

14064-10-9

Product Name

Diethyl chloromalonate

IUPAC Name

diethyl 2-chloropropanedioate

Molecular Formula

C7H11ClO4

Molecular Weight

194.61 g/mol

InChI

InChI=1S/C7H11ClO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3

InChI Key

WLWCQKMQYZFTDR-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)OCC)Cl

Synonyms

2-Chloropropanedioic Acid 1,3-Diethyl Ester; Chloromalonic Acid Diethyl Ester; ; Chloropropanedioic Acid Diethyl Ester; Chloromalonic Acid Diethyl Ester; Chloropropanedioic Acid Ethyl Ester; Diethyl Monochloromalonate; Ethyl Chloromalonate; NSC 22795

Canonical SMILES

CCOC(=O)C(C(=O)OCC)Cl

Diethyl chloromalonate is a chemical compound classified as a 2-halo-1,3-dicarbonyl compound, with the molecular formula C7H11ClO4\text{C}_7\text{H}_{11}\text{ClO}_4 and a molecular weight of approximately 194.62 g/mol. It is characterized by the presence of a chloromethyl group adjacent to a malonate structure, which consists of two ester groups linked by a methylene bridge. This compound is often utilized in organic synthesis due to its reactivity, particularly in substitution reactions where the chlorine atom can be replaced by other nucleophiles.

, notably:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as fluoride ions, yielding diethyl fluoromalonate. This reaction has been studied under different solvent conditions, with potassium fluoride being a common reagent used to facilitate the substitution process .
  • Condensation Reactions: It can undergo Claisen condensation reactions, forming larger carbon skeletons when reacted with suitable bases and aldehydes or ketones .
  • Cycloaddition Reactions: In the presence of bases like cesium carbonate, it can react with elemental sulfur or selenium to form thioxo- or selenoxomalonates .

Diethyl chloromalonate can be synthesized through several methods:

  • Chlorination of Diethyl Malonate: This method involves treating diethyl malonate with chlorine or a chlorinating agent such as magnesium chloride under controlled conditions to introduce the chlorine atom into the malonate structure .
  • Fluorination Reaction: Following the synthesis of diethyl chloromalonate, it can be converted into diethyl fluoromalonate through fluorination using reagents like hydrogen fluoride or potassium fluoride .
  • Solvent Influence: The choice of solvent significantly affects the reaction pathways and yields. For example, reactions conducted in dimethylformamide or dimethyl sulfoxide yield different products based on temperature and concentration of reactants .

Diethyl chloromalonate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Malonic Ester Synthesis: It plays a crucial role in malonic ester synthesis, which is fundamental for producing substituted acetic acids and other derivatives used in organic chemistry .
  • Fluorine Chemistry: Its derivatives are valuable in fluorine chemistry due to their unique reactivity patterns and potential applications in drug development .

Interaction studies involving diethyl chloromalonate primarily focus on its reactivity with nucleophiles and its behavior under various catalytic conditions. Research indicates that the presence of catalysts such as crown ethers can enhance reaction rates and product yields during nucleophilic substitutions . Additionally, studies have shown that varying solvent conditions can lead to different product distributions, emphasizing the importance of reaction environment on chemical behavior.

Diethyl chloromalonate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Diethyl malonateDicarboxylic esterLacks halogen; used primarily for carbanion formation
Diethyl fluoromalonateFluorinated esterContains fluorine; exhibits different reactivity patterns
Ethyl chloroacetateHaloesterSimilar halogen substitution but different backbone
Methyl chloroacetateHaloesterSmaller alkyl group; used for similar substitution reactions

Diethyl chloromalonate is unique due to its specific halogen substitution at the alpha position relative to the dicarbonyl framework, which influences its reactivity and applications compared to other similar compounds.

Sulfuryl Chloride-Mediated Chlorination of Diethyl Malonate

The reaction of diethyl malonate with sulfuryl chloride (SO₂Cl₂) remains the most widely used method for synthesizing diethyl chloromalonate. This electrophilic chlorination proceeds via a radical mechanism, where sulfuryl chloride acts as both a chlorinating agent and an oxidizing agent. A typical protocol involves adding sulfuryl chloride (1.2–1.5 equivalents) dropwise to diethyl malonate in a solvent-free system at 40–45°C, achieving >90% conversion within 4–5 hours. The exothermic reaction requires precise temperature control to minimize the formation of diethyl 2,2-dichloromalonate, a common byproduct.

Reaction equation:
$$
\text{Diethyl malonate} + \text{SO}2\text{Cl}2 \rightarrow \text{Diethyl chloromalonate} + \text{SO}_2 + \text{HCl}
$$

Pilot-scale experiments using a 50-L glass reactor demonstrated a 98% yield of diethyl chloromalonate with 90.3% purity (GC analysis).

Solvent-Free vs. Solvent-Assisted Reaction Systems

Comparative studies reveal significant differences between solvent-free and solvent-assisted systems:

ParameterSolvent-FreeSolvent-Assisted (Toluene)
Reaction Time5 h>72 h
Conversion88%67%
Dichloro Byproduct5%6.2%
Purity Post-Isolation90.3%67.4%

Solvent-free systems enhance reaction efficiency by concentrating reactants, while solvents like toluene or methylene chloride slow the reaction but improve selectivity in some cases.

Novel Catalytic Systems for Selective Mono-Chlorination

Role of Lewis Acid Catalysts in Minimizing Dichloro Byproducts

Lewis acids such as magnesium chloride (MgCl₂) or copper nitrate (Cu(NO₃)₂) significantly reduce dichloro impurity formation. For example, MgCl₂ (10 mol%) in acetonitrile suppresses dichlorination by stabilizing the mono-chlorinated intermediate, achieving a 93:7 mono-/dichloro product ratio. Catalytic systems also enable lower reaction temperatures (25–40°C), further enhancing selectivity.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave irradiation accelerates chlorination by enabling rapid, uniform heating. A solvent-free protocol using MgCl₂ and HTIB (hydroxyl(tosyloxy)iodobenzene) under microwave irradiation (700 W, 2–3 minutes) achieves 81% yield with <5% dichloro byproducts. This method reduces energy consumption by 60% compared to conventional heating.

Continuous Flow Chemistry Applications in Industrial Production

Continuous flow systems improve scalability and safety for industrial diethyl chloromalonate production. A two-stage flow reactor design enables:

  • Chlorination Module: Mixing diethyl malonate and SO₂Cl₂ at 0–5°C in a 10 mL PFA coil reactor (residence time: 15 minutes).
  • Quenching Module: Immediate neutralization with NaHCO₃ to prevent over-chlorination.

This setup achieves a throughput of 141 g/h with 98% purity, eliminating batch-to-batch variability.

Post-Synthetic Reprocessing Techniques for Purity Enhancement

Silica Gel Adsorption for Dichloro Impurity Removal

Crude diethyl chloromalonate (24 kg) treated with silica gel (10 kg, 60–120 mesh) in ethyl acetate reduces dichloro impurities from 5% to <1%. The adsorbent preferentially binds the more polar dichloro byproduct, enabling a final purity of ≥95%.

Solvent Extraction Optimization Strategies

Liquid-liquid extraction with toluene/water (3:1 v/v) removes residual HCl and SO₂. A three-stage countercurrent extraction protocol increases recovery efficiency to 99% while reducing solvent consumption by 40% compared to batch methods.

The α-chloro group in diethyl chloromalonate participates in nucleophilic substitution reactions via bimolecular (Sₙ2) mechanisms, as monomolecular (Sₙ1) pathways are thermodynamically disfavored.

Solvent Polarity Effects on Reaction Kinetics

Solvent polarity significantly influences the thermodynamics of substitution reactions. Quantum-chemical studies of chlorine-fluorine exchange in diethyl chloromalonate reveal that the reaction free energy (ΔG) becomes less negative as solvent polarity increases (Table 1) [4]. For example, in cyclohexane (ε = 2.02), ΔG = -266.9 kJ/mol, whereas in water (ε = 78.39), ΔG = -221.8 kJ/mol [4]. Despite this trend, the Sₙ2 pathway remains spontaneous across all solvents due to the absence of an energy barrier (Figure 6) [4].

Table 1: Solvent-Dependent ΔG Values for Sₙ2 Substitution in Diethyl Chloromalonate [4]

SolventDielectric Constant (ε)ΔG (kJ/mol)
Cyclohexane2.02-150
Tetrahydrofuran7.58-85
Acetone20.70-70
Acetonitrile36.64-69
Water78.39-69

Polar solvents stabilize transition states through dipole interactions, but the entropic penalty of solvent reorganization offsets this effect, resulting in minimal net kinetic acceleration [4].

Quantum Chemical Modeling of Transition States

Density functional theory (DFT) calculations at the B3LYP/6-311+G* level characterize the Sₙ2 transition state as a pentacoordinate carbon center with simultaneous bond formation/cleavage (Figure 5) [4]. The calculated activation energy (ΔG‡) for Sₙ2 is negative (-150 kJ/mol in cyclohexane), indicating a barrierless process [4]. In contrast, Sₙ1 dissociation of the C–Cl bond requires overcoming a 200 kJ/mol barrier, rendering it non-viable even in polar media [4]. These findings align with experimental observations that α-halocarbonyl compounds avoid carbocation intermediates due to instability [3].

Competing Reaction Pathways in Polyhalogenation Scenarios

Diethyl chloromalonate undergoes halogen exchange reactions when treated with nucleophilic salts. For instance, reaction with potassium fluoride in aprotic solvents yields diethyl fluoromalonate via Sₙ2 displacement [4]. Competing elimination pathways are suppressed due to the ester groups’ electron-withdrawing effects, which deactivate β-hydrogens toward dehydrohalogenation [5]. However, in the presence of strong bases, α-deprotonation can generate enolate intermediates, diverting reactivity toward aldol or Michael additions [1] [7].

Temperature-Dependent Isomerization Phenomena

Malonate derivatives exhibit keto-enol tautomerism, with the keto form dominating at equilibrium. Metadynamics simulations reveal that diethyl chloromalonate’s monoanion (HOOC–CHCl–COO⁻) undergoes intramolecular proton transfers with a 20–50 kcal/mol activation barrier [6]. Elevated temperatures increase the tautomerization rate, though the keto configuration remains 5–10 kJ/mol more stable than enol forms [6]. This behavior parallels malonate dianions, where CO₂ group rotations facilitate isomerization without breaking conjugation [6].

XLogP3

1.6

Boiling Point

222.0 °C

UNII

8Y5J45M964

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (93.18%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (88.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (93.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (93.18%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

14064-10-9

Wikipedia

Diethyl chloromalonate

General Manufacturing Information

Propanedioic acid, 2-chloro-, 1,3-diethyl ester: INACTIVE

Dates

Last modified: 08-15-2023

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